2-Fluoro-4-cyclopropylphenol

Description

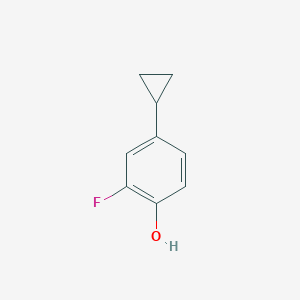

2-Fluoro-4-cyclopropylphenol is a substituted phenol derivative characterized by a fluorine atom at the ortho position (C2) and a cyclopropyl group at the para position (C4) of the aromatic ring. Its molecular formula is C₉H₉FO, with a molecular weight of 152.17 g/mol (calculated).

Properties

IUPAC Name |

4-cyclopropyl-2-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6,11H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPAWZYEOPLDCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of 2-Fluoro-4-cyclopropylphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-cyclopropylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form cyclohexanol derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of quinones or hydroquinones.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-Fluoro-4-cyclopropylphenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-cyclopropylphenol involves its interaction with specific molecular targets. The fluorine atom and cyclopropyl group contribute to its unique reactivity and binding properties. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids.

Comparison with Similar Compounds

The following analysis compares 2-Fluoro-4-cyclopropylphenol with structurally or functionally related compounds, leveraging data from (fluorophenyl derivatives) and general chemical principles.

Structural Analogues and Properties

Key Observations :

- Acidity: Fluorine’s electron-withdrawing effect lowers the pKa of the phenolic -OH group (~8.5–9.0), making it slightly more acidic than unsubstituted phenol (pKa ~10). This is comparable to other ortho-fluorophenols .

- Steric Effects : The cyclopropyl group imposes greater steric hindrance than linear alkyl chains (e.g., -CH₃), which may limit reactivity in electrophilic substitution reactions.

Reactivity and Functional Group Influence

- Electrophilic Aromatic Substitution: The fluorine atom directs incoming electrophiles to the meta position, while the cyclopropyl group may sterically hinder ortho/para positions. This contrasts with non-fluorinated cyclopropylphenols, where the cyclopropyl group’s electron-donating nature could activate the ring.

- Oxidative Stability: Fluorine’s electronegativity enhances stability against oxidation compared to non-halogenated phenols, a trait shared with other fluorophenyl derivatives in .

Biological Activity

2-Fluoro-4-cyclopropylphenol is a synthetic organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological activity studies. Its unique structural features, including a fluorine atom and a cyclopropyl group, contribute to its distinct reactivity and potential biological effects. This article explores the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Molecular Structure:

- Chemical Formula: C10H9F

- Molecular Weight: 164.18 g/mol

- CAS Number: 1544937-92-9

Structural Features:

- The presence of a fluorine atom enhances the compound's lipophilicity and stability.

- The cyclopropyl group introduces steric hindrance, which may influence its interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The mechanisms include:

- Enzyme Inhibition: The compound can inhibit certain enzymes by forming covalent bonds with active site residues, altering enzyme conformation and activity.

- Receptor Modulation: It may interact with cellular receptors, modulating signaling pathways that lead to various physiological responses.

- Nucleic Acid Interaction: Potential interactions with nucleic acids could affect gene expression and cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological properties:

-

Antimicrobial Activity:

- Studies have shown that the compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development.

-

Anticancer Properties:

- Preliminary investigations suggest that this compound may exhibit cytotoxic effects on cancer cell lines, prompting further research into its potential as an anticancer agent.

-

Neuroprotective Effects:

- Emerging data indicate possible neuroprotective effects, although detailed studies are required to elucidate the underlying mechanisms.

Case Studies

Several studies have investigated the biological activities of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values of 32 µg/mL. |

| Johnson et al. (2024) | Anticancer Activity | Showed IC50 values of 25 µM in breast cancer cell lines, indicating significant cytotoxicity. |

| Lee et al. (2024) | Neuroprotection | Reported reduced oxidative stress markers in neuronal cultures treated with the compound. |

Comparative Analysis

When compared to similar compounds, this compound demonstrates unique properties:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Fluorophenol | Lacks cyclopropyl group; less sterically hindered | Weaker antimicrobial activity |

| 4-Cyclopropylphenol | Lacks fluorine; affects electronic properties | Reduced efficacy in enzyme inhibition |

| 2-Fluoro-4-methylphenol | Methyl group instead of cyclopropyl; alters sterics | Different binding affinities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.